HCV Replicon Antiviral Potency: PSI-7672 vs. PSI-6130 and RO2433
In a head-to-head comparison using the HCV subgenomic replicon assay (clone A, wild-type), the target compound PSI-7672 demonstrated an EC₉₀ of 1.6 ± 0.5 μM, representing a 3.1-fold improvement in potency over the parent nucleoside PSI-6130 (EC₉₀ = 4.9 ± 1.2 μM) and a >62.5-fold superiority over the uridine metabolite RO2433 (EC₉₀ > 100 μM) [1]. Against the S282T drug-resistant mutant replicon, PSI-7672 retained measurable activity with an EC₉₀ of 34.7 ± 14.5 μM, while RO2433 remained completely inactive (>100 μM), and PSI-6130 showed an EC₉₀ of 23.8 ± 3.4 μM [1]. This establishes PSI-7672 as a structurally distinct prodrug with intermediate potency, making it suitable as a reference benchmark for structure-activity relationship (SAR) studies where neither the parent nucleoside nor the inactive metabolite provides an adequate calibration point.
| Evidence Dimension | Antiviral potency (EC₉₀) in HCV replicon assay |
|---|---|
| Target Compound Data | EC₉₀ = 1.6 ± 0.5 μM (wild-type); 34.7 ± 14.5 μM (S282T mutant) |
| Comparator Or Baseline | PSI-6130: EC₉₀ = 4.9 ± 1.2 μM (WT), 23.8 ± 3.4 μM (S282T); RO2433: EC₉₀ > 100 μM (both WT and S282T) |
| Quantified Difference | 3.1-fold more potent than PSI-6130 (WT); >62.5-fold more potent than RO2433 (WT) |
| Conditions | HCV subgenomic replicon assay, clone A cells, wild-type and S282T mutant |
Why This Matters
This quantitative potency ranking enables procurement of PSI-7672 as a calibrated intermediate reference standard for antiviral screening cascades, bridging the potency gap between the parent nucleoside and the optimized clinical prodrug.
- [1] Murakami E, Bao H, Ramesh M, et al. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway... Antimicrob Agents Chemother. 2008;52(2):458-464. Table 2. View Source
